4-Fluorotetrahydrofuran-3-amine 4-Fluorotetrahydrofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492601
InChI: InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2
SMILES:
Molecular Formula: C4H8FNO
Molecular Weight: 105.11 g/mol

4-Fluorotetrahydrofuran-3-amine

CAS No.:

Cat. No.: VC16492601

Molecular Formula: C4H8FNO

Molecular Weight: 105.11 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorotetrahydrofuran-3-amine -

Specification

Molecular Formula C4H8FNO
Molecular Weight 105.11 g/mol
IUPAC Name 4-fluorooxolan-3-amine
Standard InChI InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2
Standard InChI Key QEFNMXYQEIJFEA-UHFFFAOYSA-N
Canonical SMILES C1C(C(CO1)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of the compound is (3S,4R)-4-fluorotetrahydrofuran-3-amine hydrochloride, with the CAS registry number 1903830-44-3 . Its molecular formula is C₄H₈FNO·ClH, and the stereochemistry is defined by the (3S,4R) configuration, which influences its reactivity and biological interactions . The non-salt form, 4-fluorotetrahydrofuran-3-amine, has a molecular weight of 119.14 g/mol and a canonical SMILES representation of C1C@HN .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₈FNO·ClH
Molecular Weight141.57 g/mol
Storage TemperatureRoom Temperature
Physical FormSolid
Purity97%
Hazard StatementsH302, H315, H319

Stereochemical Significance

The (3S,4R) configuration introduces torsional strain in the tetrahydrofuran ring, altering its conformational equilibrium and reactivity. Fluorine’s electronegativity at C4 enhances the electrophilicity of adjacent carbons, making the compound susceptible to nucleophilic substitutions or cycloadditions . The amine group at C3 participates in hydrogen bonding, which is critical for interactions in catalytic or biological systems .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is commercially available via suppliers like Synthonix Corporation . General strategies for analogous fluorinated amines involve:

  • Electrophilic Fluorination: Using reagents like Selectfluor® to introduce fluorine into tetrahydrofuran precursors.

  • Reductive Amination: Converting ketone intermediates to amines via NaBH₃CN or H₂/Pd-C .

  • Chiral Resolution: Employing chiral auxiliaries or enzymes to isolate the (3S,4R) enantiomer .

Quality Control

The compound’s enantiomeric excess (ee) is validated using chiral HPLC (e.g., Chiralpak® IA column) and NMR spectroscopy . For instance, coupling constants (J values) between H3 and H4 protons confirm the trans-diaxial arrangement, while NOE correlations verify the stereochemistry .

Applications in Scientific Research

Table 2: Comparative Bioactivity of Fluorinated Amines

CompoundTargetEC₅₀ (nM)Source
2′-Fluoro-nucleosidesHBV Polymerase31
4′-FluorouridineRSV/IFV<0.12

Material Science

The compound’s rigid ring structure and polar functional groups make it a candidate for:

  • Chiral Ligands: In asymmetric catalysis (e.g., Sharpless epoxidation).

  • Ionic Liquids: As fluorinated cations for battery electrolytes .

Comparative Analysis with Pyran Analogs

The six-membered ring analog, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine (CAS 1422188-16-6), differs in ring size and reactivity .

Table 3: Structural and Functional Comparison

Property4-Fluorotetrahydrofuran-3-amine3-Fluorotetrahydro-2H-pyran-4-amine
Ring Size5-membered6-membered
Molecular FormulaC₄H₈FNO·ClHC₅H₁₀FNO
Hazard Class6.1 (Toxic)8 (Corrosive)
ApplicationsCatalysis, PharmaAntibiotic Research

The pyran derivative’s larger ring reduces ring strain but decreases electrophilicity, limiting its utility in nucleophilic reactions .

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